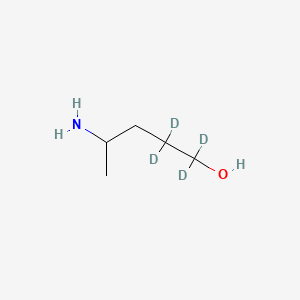

米诺膦酸-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Minodronic Acid-d4, also known as YM-529-d4, is a deuterium-labeled derivative of Minodronic Acid. Minodronic Acid is a third-generation bisphosphonate that is primarily used for the treatment of osteoporosis. It is known for its high efficacy in inhibiting bone resorption and has been shown to be effective in preventing fractures. The deuterium labeling in Minodronic Acid-d4 is used for tracing and quantification purposes in scientific research .

科学研究应用

Minodronic Acid-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in the study of bone metabolism and the effects of bisphosphonates on osteoclasts.

Medicine: Investigated for its potential in treating osteoporosis and other bone-related diseases.

Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics .

作用机制

Target of Action

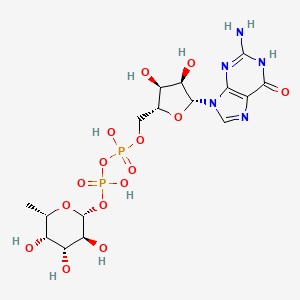

Minodronic Acid-d4, also known as Minodronate, primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonic acid metabolic pathway of osteoclasts . In addition to FPPS, Minodronic Acid-d4 also antagonizes Purinergic P2X2/3 receptors , which are involved in pain .

Mode of Action

Minodronic Acid-d4 inhibits the activity of FPPS, thereby suppressing bone resorption . The inhibition of FPPS leads to the induction of apoptosis in osteoclasts . As an antagonist of Purinergic P2X2/3 receptors, Minodronic Acid-d4 may contribute to the analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by Minodronic Acid-d4 is the mevalonic acid metabolic pathway in osteoclasts . By inhibiting FPPS, a key enzyme in this pathway, Minodronic Acid-d4 disrupts the function of osteoclasts, leading to a decrease in bone resorption .

Pharmacokinetics

It is known that bisphosphonates, the class of drugs to which minodronic acid-d4 belongs, are taken into the bone where they bind to hydroxyapatite

Result of Action

The primary result of Minodronic Acid-d4’s action is the suppression of bone resorption . This is achieved through the induction of apoptosis in osteoclasts . Additionally, Minodronic Acid-d4’s antagonism of Purinergic P2X2/3 receptors may contribute to its analgesic effect .

Action Environment

The action of Minodronic Acid-d4 is influenced by various environmental factors. For instance, the drug’s efficacy in treating osteoporosis has been observed to be higher in patients with higher LDL cholesterol levels . Furthermore, the drug’s action, efficacy, and stability can be influenced by factors such as patient adherence to medication schedules, the presence of other medications, and individual patient characteristics .

生化分析

Biochemical Properties

Minodronic Acid-d4 interacts with various biomolecules, primarily enzymes involved in bone metabolism. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase activity . This enzyme plays a crucial role in the mevalonate pathway, which is essential for the prenylation of small GTPases. The inhibition of this enzyme by Minodronic Acid-d4 leads to the prevention of osteoclast-mediated bone resorption .

Cellular Effects

Minodronic Acid-d4 has significant effects on various types of cells, particularly osteoclasts. It binds to hydroxyapatite crystals found in the bone matrix, inhibiting osteoclast activity . This results in a decrease in bone resorption and an increase in bone mineral density .

Molecular Mechanism

The molecular mechanism of Minodronic Acid-d4 involves its binding to hydroxyapatite crystals in the bone matrix, which are then internalized by osteoclasts as they attempt to digest bone tissue . This process inhibits the activity of osteoclasts, thereby reducing bone resorption .

Temporal Effects in Laboratory Settings

In laboratory settings, Minodronic Acid-d4 has shown to increase lumbar-spine and hip-joint bone density 1-2 years after administration . All markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin, were decreased .

Metabolic Pathways

Minodronic Acid-d4 is involved in the mevalonate pathway, where it inhibits the enzyme farnesyl pyrophosphate synthase . This inhibition disrupts the prenylation of small GTPases, which are crucial for the function of osteoclasts .

Transport and Distribution

Minodronic Acid-d4 is known to bind to hydroxyapatite crystals in the bone matrix This suggests that its distribution within cells and tissues is closely associated with the locations of these crystals

Subcellular Localization

The subcellular localization of Minodronic Acid-d4 is primarily at the bone matrix, where it binds to hydroxyapatite crystals . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption .

准备方法

Synthetic Routes and Reaction Conditions

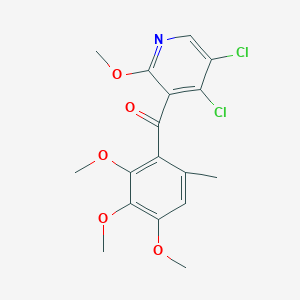

The synthesis of Minodronic Acid-d4 involves several steps. One common method includes the reaction of a precursor compound with thionyl chloride at temperatures ranging from -5°C to 30°C to obtain an intermediate compound. This intermediate is then reacted with phosphorous acid at temperatures between 100°C and 150°C to yield Minodronic Acid .

Industrial Production Methods

In industrial settings, Minodronic Acid is often produced through a series of chemical reactions involving the use of sodium hydroxide or potassium hydroxide solutions. The compound is then precipitated using mesoporous silicon dioxide and hydrochloric acid, followed by filtration, drying, and tabletting .

化学反应分析

Types of Reactions

Minodronic Acid-d4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, phosphorous acid, sodium hydroxide, and hydrochloric acid. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield Minodronic Acid-d4. These intermediates are crucial for the final synthesis and ensure the high purity and efficacy of the compound .

相似化合物的比较

Similar Compounds

- Alendronic Acid

- Risedronic Acid

- Ibandronic Acid

Uniqueness

Minodronic Acid-d4 is unique due to its high efficacy in inhibiting bone resorption and its dual mechanism of action involving both farnesyl pyrophosphate synthase inhibition and P2X2/3 receptor antagonism. This makes it particularly effective in treating osteoporosis and reducing pain associated with bone resorption .

属性

CAS 编号 |

1807367-80-1 |

|---|---|

分子式 |

C₉H₈D₄N₂O₇P₂ |

分子量 |

326.17 |

同义词 |

(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4; BPH 261-d4; Bonoteo-d4; ONO 5920-d4; Recalbon-d4; YH 529-d4; YM 529-d4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)